((2-Aminoethyl)amino)lithium

Description

Contextualization within the Landscape of Amido-Lithium Reagents

Amido-lithium reagents, commonly known as lithium amides, are a cornerstone of synthetic organic chemistry, prized for their strong basicity and, in many cases, low nucleophilicity. wikipedia.org This class of compounds, with the general formula R₂NLi, includes well-known members such as lithium diisopropylamide (LDA), lithium tetramethylpiperidide (LiTMP), and lithium hexamethyldisilazide (LiHMDS). wikipedia.org These reagents are typically prepared by the deprotonation of a corresponding secondary amine with an organolithium compound, such as n-butyllithium. thieme-connect.de

((2-Aminoethyl)amino)lithium, derived from ethylenediamine (B42938), introduces an additional layer of complexity and potential utility. Unlike its monofunctional counterparts, the presence of a primary amino group within the same molecule opens up possibilities for intramolecular coordination and subsequent directed reactivity. The interaction of the lone pair of electrons on the primary amine with the lithium cation can influence the aggregation state and, consequently, the reactivity of the lithium amide portion of the molecule. This intramolecular chelation can lead to enhanced reactivity or unique selectivity compared to simple lithium amides.

Foundational Role in Deprotonation and Nucleophilic Processes

The primary utility of amido-lithium reagents lies in their capacity to act as potent bases for the deprotonation of a wide range of carbon and heteroatom acids. thieme-connect.dethieme-connect.de This ability is fundamental to the formation of carbanions, enolates, and other nucleophilic species that are central to carbon-carbon bond-forming reactions. The choice of a specific lithium amide is often dictated by its steric bulk, which can influence the regioselectivity of deprotonation.

This compound is anticipated to be a strong base, capable of deprotonating substrates with relatively high pKa values. Furthermore, its nucleophilic character, stemming from the lithium amide moiety, allows it to participate in nucleophilic substitution and addition reactions. wikipedia.org The dual functionality of the molecule could potentially be exploited in tandem reactions, where an initial deprotonation is followed by an intramolecular nucleophilic attack or coordination-assisted intermolecular reaction. For instance, in the presence of a suitable electrophile, the lithiated amine could act as a nucleophile in reactions such as the synthesis of β-amino acids. orgsyn.orgnih.gov

Historical Development and Evolution of Research Trajectories

The exploration of organolithium compounds dates back to the early 20th century, with pioneering work by chemists like Wilhelm Schlenk. researchgate.netnih.gov The subsequent development of a vast array of organolithium reagents, including lithium amides, revolutionized organic synthesis. masterorganicchemistry.com The use of lithium in conjunction with amines, such as ethylenediamine, as a powerful reducing system was recognized in the mid-20th century. mdma.chacs.org These early studies laid the groundwork for understanding the behavior of lithium and amines in chemical transformations.

While the history of this compound itself is not extensively documented, the trajectory of research into bifunctional reagents suggests a growing interest in molecules that can perform multiple synthetic operations in a single step. nih.gov The development of chiral lithium amides has been a significant advancement, enabling the asymmetric synthesis of a wide range of molecules. orgsyn.org Future research on this compound and its derivatives will likely focus on harnessing its unique bifunctional nature to develop novel and efficient synthetic methodologies, potentially in the realm of asymmetric catalysis and the synthesis of complex nitrogen-containing heterocycles.

Data Tables

Table 1: Properties of Related Amine Compounds

| Compound Name | CAS Number | Molecular Formula | Boiling Point (°C) |

| Ethylenediamine | 107-15-3 | C₂H₈N₂ | 116-117 |

| N,N'-Dimethylethylenediamine | 110-70-3 | C₄H₁₂N₂ | 118-120 |

| Lithium Acetylide-Ethylenediamine Complex | 6867-30-7 | C₄H₉LiN₂ | 110.6 |

Table 2: Common Amido-Lithium Reagents

| Compound Name | Abbreviation | Common Applications |

| Lithium diisopropylamide | LDA | Deprotonation of ketones to form kinetic enolates |

| Lithium tetramethylpiperidide | LiTMP | Sterically hindered non-nucleophilic base |

| Lithium hexamethyldisilazide | LiHMDS | Non-nucleophilic base for sensitive substrates |

| Lithium amide | LiNH₂ | Strong base in organic and inorganic synthesis wikipedia.org |

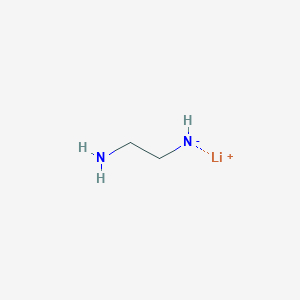

Structure

3D Structure of Parent

Properties

CAS No. |

1847-46-7 |

|---|---|

Molecular Formula |

C2H7LiN2 |

Molecular Weight |

66.1 g/mol |

IUPAC Name |

lithium;2-aminoethylazanide |

InChI |

InChI=1S/C2H7N2.Li/c3-1-2-4;/h3H,1-2,4H2;/q-1;+1 |

InChI Key |

CXZAJSLSSDNDHX-UHFFFAOYSA-N |

SMILES |

[Li+].C(C[NH-])N |

Isomeric SMILES |

[Li+].C(C[NH-])N |

Canonical SMILES |

[Li+].C(C[NH-])N |

Other CAS No. |

1847-46-7 |

Pictograms |

Flammable; Corrosive; Irritant |

Synonyms |

[(2-aminoethyl)amino]lithium |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry for 2 Aminoethyl Amino Lithium

Direct Lithiation Strategies

Direct lithiation stands as a primary and straightforward method for the synthesis of ((2-Aminoethyl)amino)lithium. This approach involves the deprotonation of a precursor molecule, ethylenediamine (B42938), by a strong lithium-containing base.

One of the most common methods for direct lithiation involves the reaction of ethylenediamine with an organolithium reagent, such as n-butyllithium (n-BuLi). wikipedia.orgyoutube.com In this reaction, the highly basic butyl anion of n-BuLi abstracts a proton from one of the amino groups of ethylenediamine, resulting in the formation of this compound and butane (B89635) as a byproduct. wikipedia.org The reaction is typically conducted in an inert hydrocarbon solvent like hexane (B92381), in which the resulting lithium amide often precipitates as a solid, facilitating its isolation. youtube.com A general procedure involves the dropwise addition of n-BuLi to a stirred solution of ethylenediamine in hexane under an inert atmosphere, followed by stirring for a period to ensure complete reaction. The resulting solid can then be collected by filtration and washed with fresh solvent to remove any unreacted starting materials and byproducts. youtube.com

Alternatively, direct lithiation can be achieved by reacting ethylenediamine directly with lithium metal. This method is characteristic of the in situ preparation of the reagent for applications such as the Benkeser reduction. mdma.chnsf.govias.ac.in The reaction between lithium metal and ethylenediamine is vigorous and leads to the rapid formation of the corresponding lithium amide, with the evolution of hydrogen gas. mdma.ch It has been noted that attempting to dissolve lithium in ethylenediamine does not result in a stable solution, as the amide formation is immediate. mdma.ch The reaction mixture often becomes a thick slurry or even solidifies, indicating the formation of the lithium amide product. mdma.ch

Table 1: Comparison of Direct Lithiation Strategies

| Method | Reagents | Solvent | Key Characteristics |

|---|---|---|---|

| Organolithium Deprotonation | Ethylenediamine, n-Butyllithium | Hexane | Forms a solid precipitate, allowing for isolation. Byproduct is gaseous butane. |

Transmetallation Approaches

Transmetallation offers an alternative pathway to this compound, involving the exchange of a metal cation from a different organometallic compound to lithium. While less commonly documented specifically for this compound compared to direct lithiation, the principles of transmetallation are well-established in organometallic chemistry.

In a hypothetical transmetallation approach, one could envision reacting a derivative of ethylenediamine, such as a silylated amine, with an organolithium reagent. This method is often employed to generate other lithium amides. However, for a simple diamine like ethylenediamine, direct deprotonation is generally more efficient.

A more relevant discussion of transmetallation in the context of lithium amides involves the modification of their reactivity. For instance, the reactivity of organolithium reagents can be enhanced by additives like tetramethylethylenediamine (TMEDA), which can deaggregate the organolithium species, making it a stronger base. youtube.com While not a direct synthesis of this compound, this highlights the role of related diamines in modulating the reactivity of lithium reagents.

Influence of Reaction Conditions on Yield and Purity

The outcome of the synthesis of this compound is highly dependent on the reaction conditions. Careful control of these parameters is crucial for maximizing yield and ensuring the purity of the final product.

Temperature: For direct lithiation with n-butyllithium, the reaction is often initiated at low temperatures (e.g., -78 °C) to control the exothermic nature of the deprotonation and to minimize side reactions. researchgate.netreddit.com The reaction mixture is then typically allowed to warm to room temperature to ensure completion. In contrast, the direct reaction of lithium metal with ethylenediamine is often performed at elevated temperatures, in the range of 90-100 °C, particularly when used in reduction reactions. mdma.ch

Solvent: The choice of solvent is critical. For the n-butyllithium method, non-polar hydrocarbon solvents like hexane are preferred as they facilitate the precipitation of the polar lithium amide product, simplifying its isolation and purification. The use of ethereal solvents like tetrahydrofuran (B95107) (THF) can increase the reactivity of n-butyllithium but may also lead to solvent deprotonation, especially at higher temperatures. wikipedia.org

Stoichiometry: The molar ratio of the reactants is a key factor. In the direct lithiation with n-butyllithium, using a slight excess of the amine can help to ensure that all of the organolithium reagent is consumed. When using lithium metal directly, an excess of the metal may be used to drive the reaction to completion, particularly in reduction applications. mdma.ch

Purity of Reagents: The purity of the starting materials, especially the ethylenediamine and the solvent, is paramount. Water and other protic impurities will react with both organolithium reagents and the resulting lithium amide, reducing the yield and introducing impurities. Therefore, anhydrous solvents and freshly distilled ethylenediamine are recommended.

Table 2: Effect of Reaction Conditions on Synthesis

| Parameter | Condition | Effect on Yield and Purity |

|---|---|---|

| Temperature | Low (-78°C to RT) for n-BuLi | Better control, fewer side reactions. researchgate.netreddit.com |

| High (90-100°C) for Li metal | Drives reaction for in situ use. mdma.ch | |

| Solvent | Hydrocarbon (e.g., Hexane) | Facilitates product precipitation and isolation. youtube.com |

| Ether (e.g., THF) | Increases reactivity but can lead to side reactions. wikipedia.org | |

| Stoichiometry | Excess amine with n-BuLi | Ensures complete consumption of n-BuLi. |

Scalability Considerations for Research Applications

For research purposes, the ability to scale up the synthesis of this compound is an important consideration. The choice of synthetic method has significant implications for scalability.

The direct lithiation of ethylenediamine with n-butyllithium in a hydrocarbon solvent is generally considered a scalable process. The precipitation of the product simplifies workup, which can be advantageous on a larger scale. However, the handling of large quantities of pyrophoric n-butyllithium requires stringent safety precautions and specialized equipment.

The direct reaction of lithium metal with ethylenediamine is also scalable and is used in industrial-scale reductions. nsf.gov The main challenges for isolating the pure compound from this method on a large scale would be the safe handling of lithium metal and the management of the vigorous reaction and hydrogen evolution. For in situ applications, this method is highly scalable.

A patent for the preparation of lithium diisopropylamide (LDA), another common lithium amide, highlights that for commercial purposes, stable solutions are often preferred over solids or slurries. google.com This suggests that for certain applications, preparing this compound as a solution in a suitable, non-reactive solvent might be a scalable approach, although this would require careful selection of the solvent to avoid degradation over time. The concentration of such solutions is a key factor to prevent precipitation during storage. google.com

Mechanistic Investigations of 2 Aminoethyl Amino Lithium Reactivity

Detailed Proton Abstraction (Deprotonation) Mechanisms

Organolithium compounds are powerful bases capable of abstracting protons from a wide range of acidic C-H, N-H, and O-H bonds. The reactivity and selectivity of these reagents are influenced by factors such as the nature of the organic group attached to lithium, the solvent, and the presence of coordinating ligands.

Kinetic and Thermodynamic Aspects of Acid-Base Reactions

The kinetics of deprotonation reactions with organolithium reagents are often very fast. The rate is influenced by the acidity of the substrate and the steric bulk of both the base and the substrate. Thermodynamically, the equilibrium of a deprotonation reaction favors the formation of the weaker acid and weaker base. The pKa values of the substrate and the conjugate acid of the organolithium base are key indicators of the thermodynamic favorability of the reaction.

Substrate Scope and Selectivity in Deprotonation

The substrate scope for deprotonation by organolithium reagents is vast, encompassing hydrocarbons, heterocycles, and functionalized organic molecules. Selectivity, including regioselectivity and chemoselectivity, is a critical aspect. For instance, in molecules with multiple acidic protons, the most acidic proton is typically removed first. Directing groups, such as amides or ethers, can direct the lithiation to a specific position, often the ortho position in aromatic systems.

Exploration of Metal-Halogen Exchange Pathways

Metal-halogen exchange is a fundamental reaction for the preparation of organolithium compounds from organic halides. wikipedia.org This reaction involves the transfer of a halogen atom from an organic molecule to an organolithium reagent, resulting in a new organolithium species and a new organic halide. wikipedia.org

Regioselectivity and Stereoselectivity in Exchange Reactions

Metal-halogen exchange reactions are generally highly regioselective, with the lithium atom replacing the halogen atom. The rate of exchange typically follows the trend I > Br > Cl > F. wikipedia.org Stereoselectivity is also observed in many cases. For example, the lithium-halogen exchange of vinyl halides often proceeds with retention of the double bond's configuration.

Intermediates and Transition State Analysis

The mechanism of lithium-halogen exchange is complex and can proceed through different pathways. One proposed mechanism involves the formation of an "ate-complex," a hypervalent halogen species, as an intermediate. wikipedia.orgharvard.edu Another possibility is a single-electron transfer (SET) mechanism, leading to radical intermediates. princeton.edu The predominant pathway can be influenced by the reactants, solvent, and temperature. princeton.edu

Analysis of Nucleophilic Addition Mechanisms to Unsaturated Systems

Organolithium reagents are potent nucleophiles that readily add to polarized unsaturated functional groups, such as carbonyls (aldehydes, ketones, esters) and nitriles. youtube.comyoutube.com

The general mechanism for nucleophilic addition to a carbonyl group involves the attack of the carbanionic carbon of the organolithium reagent on the electrophilic carbonyl carbon. youtube.com This leads to the formation of a tetrahedral intermediate with a lithium alkoxide. Subsequent workup with a proton source yields the corresponding alcohol. youtube.com In the case of α,β-unsaturated carbonyl compounds, organolithium reagents can undergo either direct (1,2) addition to the carbonyl carbon or conjugate (1,4) addition to the β-carbon, depending on the specific reagent and reaction conditions.

Addition to Carbonyls and Imines

The addition of lithium amides to polar π-systems like carbonyls and imines is a fundamental transformation in organic synthesis. For a hypothetical ((2-Aminoethyl)amino)lithium reagent, the nitrogen atom would bear a significant negative charge, rendering it nucleophilic.

The general mechanism for the addition of a lithium amide to a carbonyl compound, such as an aldehyde or ketone, involves the nucleophilic attack of the amide on the electrophilic carbonyl carbon. acs.orgmasterorganicchemistry.com This step forms a tetrahedral intermediate, specifically a lithium alkoxide. Subsequent aqueous workup would then protonate the alkoxide to yield the corresponding amino alcohol. masterorganicchemistry.com The presence of the second amino group in this compound could potentially influence the reaction through intramolecular coordination to the lithium cation, possibly affecting the reactivity and stereoselectivity of the addition.

Similarly, addition to imines would proceed via nucleophilic attack of the amide on the imine carbon, forming a new carbon-nitrogen bond and generating a lithium salt of an aminal. Protonation during workup would then yield the diamine product. The rate and success of these additions would likely be influenced by the steric hindrance of both the substrate and the lithium amide.

Conjugate Addition Reactions

Conjugate or 1,4-addition is a well-established reaction pathway for lithium amides with α,β-unsaturated carbonyl compounds. orgsyn.orgrsc.orgmasterorganicchemistry.com This reaction, also known as a Michael addition, involves the addition of the nucleophilic amide to the β-carbon of the unsaturated system. masterorganicchemistry.comnsf.gov

For this compound, a conjugate addition reaction would likely proceed through the formation of a lithium enolate intermediate after the initial 1,4-addition. orgsyn.org This enolate could then be trapped by an electrophile or protonated during workup to give the β-amino carbonyl compound. The regioselectivity between 1,2-addition (to the carbonyl) and 1,4-addition (conjugate addition) is a critical aspect of these reactions. Factors such as the structure of the substrate, reaction temperature, and the specific nature of the lithium amide can influence this selectivity. acs.org Chiral lithium amides have been extensively used to achieve high levels of asymmetric induction in conjugate addition reactions. orgsyn.orgrsc.org

Solvent Effects and Additive Influence on Reaction Kinetics and Selectivity

The solvent plays a crucial role in organolithium chemistry by influencing the aggregation state and reactivity of the reagent. Lithium amides are known to exist as aggregates (dimers, trimers, etc.) in non-coordinating solvents, and the degree of aggregation affects their nucleophilicity. nih.gov

Polar aprotic solvents like tetrahydrofuran (B95107) (THF) are commonly used to solvate the lithium cation, breaking down these aggregates into smaller, more reactive species. nsf.govnih.gov For this compound, the intramolecular chelating potential of the ethylenediamine (B42938) backbone might reduce the need for external solvent coordination to some extent.

Additives can also significantly impact the course of lithium amide reactions. For instance, hexamethylphosphoramide (B148902) (HMPA) has been shown to alter the regioselectivity of organolithium additions to enones, often favoring conjugate addition. acs.org The addition of other Lewis acids or salts could similarly influence the reactivity and selectivity of this compound.

Computational Elucidation of Reaction Pathways and Energy Profiles

Computational chemistry, particularly density functional theory (DFT), has become an invaluable tool for understanding the mechanisms of organolithium reactions. nih.govnih.govacs.org Such studies can provide insights into transition state geometries, activation energies, and the role of solvent and aggregation.

For a compound like this compound, computational studies could elucidate the structure of its aggregates in different solvents. Furthermore, the energy profiles for both 1,2- and 1,4-addition pathways to various carbonyl and imine substrates could be calculated to predict reaction outcomes and selectivities. Theoretical calculations could also explore the influence of the intramolecular amino group on the lithium center and how this affects the reaction mechanism compared to simpler lithium amides like lithium diisopropylamide (LDA). nih.govnih.gov

Computational and Theoretical Studies of 2 Aminoethyl Amino Lithium

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure, geometry, and bonding of molecules. For lithium amides, DFT calculations provide crucial insights into the nature of the lithium-nitrogen (Li-N) bond, charge distribution, and the electronic effects of solvation.

While specific DFT data for ((2-Aminoethyl)amino)lithium is scarce, studies on related lithium amides and their aggregates offer valuable comparative data. For instance, DFT analysis has been employed to understand the condensation of lithium dimethylamide (LMA) with aldehydes, revealing the formation of stable complexes where the aldehyde's oxygen interacts with the lithium atom. nih.gov Such studies highlight the importance of the initial complex formation and the subsequent transition state, which involves a reorientation of the reacting molecules. nih.gov

In the context of bidentate ligands, DFT calculations have been used to explore the electronic effects on the elementary steps of reactions, such as in gold-catalyzed cross-coupling involving P,N-ligands. These studies compute reaction barriers and energies, providing a mechanistic understanding of how the ligand's electronic properties influence the reaction's progress. acs.org For lithiated diamines, DFT would be instrumental in elucidating the degree of covalency in the Li-N bonds and the influence of the second amino group on the electronic environment of the lithium center.

Table 1: Representative DFT-Calculated Properties for Related Lithium Amides

| Compound/System | Property | Calculated Value | Reference |

| MeLi-LMA heterodimer | Activation barrier for C-N bond formation | Kinetically favored | nih.gov |

| P,N-ligated Au(I) complex | Oxidative addition barrier | Varies with ligand substituents | acs.org |

| Di-lithiated ethylenediamine (B42938) | Crystal structure | 3D network |

Note: This table includes data from analogous systems due to the lack of specific data for this compound.

Molecular Dynamics Simulations for Solution-Phase Behavior

Molecular Dynamics (MD) simulations are a computational method for studying the physical movement of atoms and molecules over time. For this compound, MD simulations would be invaluable for understanding its behavior in solution, including solvation, aggregation, and ion transport dynamics.

MD simulations on electrolyte solutions, such as lithium salts in organic carbonates, have successfully reproduced experimental data on diffusion coefficients, ionic conductivity, and viscosity. researchgate.net These simulations reveal details about the solvation shell of the lithium ion and how interactions between cations, anions, and solvent molecules impede or facilitate conduction. researchgate.net For a species like this compound, the intramolecular chelation of the lithium ion by the two amino groups would be a key feature to study using MD.

Simulations of lithium ions in aqueous solutions with hydrophobic molecules have surprisingly predicted favorable interactions, suggesting unique recognition modes that are intermediate between direct contact and solvent-separated complexes. wpmucdn.com This highlights the nuanced and sometimes counter-intuitive nature of lithium's interactions in solution, which MD simulations are well-suited to explore.

Quantum Chemical Prediction of Acidity and Basicity

The acidity and basicity of amines are fundamental properties that dictate their reactivity. Quantum chemical methods can be employed to predict the pKa values of amines with a high degree of accuracy.

The basicity of amines is attributed to the lone pair of electrons on the nitrogen atom. libretexts.org Simple alkylamines typically have pKa values for their conjugate acids in the range of 9.5 to 11.0. libretexts.org Computational methods, such as those based on DFT, can calculate the gas-phase basicity, proton affinity, and free energy of solvation to predict pKa values. taylorfrancis.com These calculations have shown good agreement with experimental results for a variety of alkylamines. taylorfrancis.com

For this compound, the presence of the lithium cation would significantly alter the basicity of the remaining N-H proton compared to the parent ethylenediamine. The lithiation of one amino group increases the electron density on the other nitrogen, making it more basic. However, the chelation of the lithium ion could also influence the availability of the lone pair for protonation. Predicting the precise pKa would require specific computational studies that account for these competing effects. The deprotonation of diisopropylamine (B44863) to form lithium diisopropylamide (LDA), a widely used strong base, is a classic example of how lithiation dramatically increases basicity. libretexts.orglibretexts.org

Table 2: Experimental and Computationally Accessible Acidity/Basicity Data for Amines

| Compound | Property | Value | Note |

| Simple Alkylamines | pKa of conjugate acid | 9.5 - 11.0 | Experimental range libretexts.org |

| Diisopropylamine | pKa of conjugate acid | ~36 | For the N-H proton libretexts.org |

| Various Amines | pKa | Predicted with DFT | Mean absolute deviation of 0.09 pKa units acs.org |

Modeling of Reactivity and Selectivity in Catalytic Cycles

Lithiated amides are important reagents and catalysts in organic synthesis. Computational modeling plays a crucial role in understanding their reactivity and in predicting the selectivity of the reactions they mediate.

DFT studies on the reactions of lithium amides, such as the condensation of lithium dimethylamide with aldehydes, have detailed the reaction pathways, including the formation of pre-reaction complexes and the structures of transition states. nih.gov These models can explain the kinetic versus thermodynamic product distributions. nih.gov In the case of a heterodimer of methyllithium (B1224462) and lithium dimethylamide, calculations have shown that the formation of the C-N bond is kinetically favored, while the C-C bond formation leads to the thermodynamic product. nih.gov

For a bidentate ligand like this compound, computational modeling could be used to explore its role in catalysis, for example, in hydroamination reactions. The chelation of the lithium ion can influence the steric and electronic environment of the active site, thereby affecting the reactivity and selectivity of the catalytic process. The aggregation state of the lithium amide, which can be predicted computationally, is also known to significantly impact its reactivity.

Conformational Analysis and Energetic Landscape Mapping

The three-dimensional structure and conformational flexibility of a molecule are critical to its function and reactivity. Conformational analysis aims to identify the stable conformations (isomers) of a molecule and to determine their relative energies.

For a flexible molecule like this compound, multiple conformations are possible due to rotation around the C-C and C-N single bonds. The chelation of the lithium ion by the two nitrogen atoms would likely favor a gauche conformation for the C-C bond, leading to a five-membered ring structure. The energetic landscape would map the relative energies of these different conformations, including the transition states that separate them.

While specific studies on this compound are not available, conformational analyses of similar molecules, such as N,N-dimethylsuccinamic acid and its lithium salt, have been performed using NMR spectroscopy and semiempirical calculations. nih.gov These studies have shown that the conformational preferences are strongly influenced by the solvent's hydrogen-bond donating strength. nih.gov For this compound, computational methods like DFT could be used to calculate the energies of different conformers and to map the potential energy surface for interconversion between them.

Future Research Directions and Emerging Paradigms

Integration into Continuous Flow Chemistry Platforms

Continuous flow chemistry offers significant advantages in terms of safety, scalability, and reaction control, particularly for highly reactive species like organolithium compounds. The integration of ((2-Aminoethyl)amino)lithium synthesis and its subsequent reactions into flow platforms represents a critical area for future research. The high reactivity and potential instability of lithium amides make them ideal candidates for in-situ generation and immediate use in a continuous stream, thereby minimizing the hazards associated with their handling and storage.

Future studies could focus on developing microreactor systems for the controlled lithiation of ethylenediamine (B42938). Key research objectives would include optimizing reaction parameters such as residence time, temperature, and stoichiometry to achieve high-purity this compound. The ability to precisely control these parameters in a flow reactor could lead to enhanced selectivity and yield in subsequent reactions.

Development of Sustainable and Green Synthetic Protocols for this compound

The principles of green chemistry are increasingly guiding the development of new synthetic methodologies. For this compound, future research should prioritize the development of sustainable and environmentally benign synthetic routes. This could involve exploring alternative, less hazardous solvents to the commonly used ethers or hydrocarbons for organolithium reactions. The use of more sustainable starting materials and minimizing waste generation would also be key considerations.

| Green Chemistry Principle | Application to this compound Synthesis |

| Prevention | Designing synthetic routes that minimize waste. |

| Atom Economy | Maximizing the incorporation of all materials used in the process into the final product. |

| Less Hazardous Chemical Syntheses | Using and generating substances that possess little or no toxicity to human health and the environment. |

| Safer Solvents and Auxiliaries | Exploring the use of greener, less volatile, and recyclable solvents. |

| Energy Efficiency | Developing synthetic methods that can be conducted at ambient temperature and pressure. |

| Use of Renewable Feedstocks | Investigating the potential use of bio-derived ethylenediamine. |

Exploration of Novel Catalytic Applications Beyond Stoichiometric Use

While many organolithium reagents are used in stoichiometric amounts, there is a growing interest in developing catalytic applications for these species. Future research could explore the potential of this compound and its derivatives as catalysts in a variety of organic transformations. The presence of both a lithium amide and a primary amine functionality within the same molecule could give rise to unique catalytic activities, potentially in reactions such as hydroamination or asymmetric synthesis.

Investigations into the design of chiral ligands derived from this compound could open doors to its use in asymmetric catalysis, a field of immense importance in the synthesis of pharmaceuticals and fine chemicals. The development of catalytic systems where the lithium amide is regenerated in situ would be a significant advancement, moving beyond its traditional role as a stoichiometric base or nucleophile.

Interdisciplinary Applications in Materials Science and Polymer Chemistry

The bifunctional nature of this compound, possessing both a reactive lithium amide and a nucleophilic amino group, makes it an intriguing candidate for applications in materials science and polymer chemistry. Future research could investigate its use as an initiator or a monomer in polymerization reactions. For instance, the lithium amide moiety could initiate the polymerization of certain monomers, while the primary amine group could be used for subsequent functionalization or cross-linking of the resulting polymer chains.

This could lead to the development of novel polymers with unique architectures and properties. Furthermore, the ability of the amine group to coordinate with metal ions suggests potential applications in the synthesis of hybrid organic-inorganic materials and metal-organic frameworks (MOFs).

Advanced Spectroscopic Probes for In-Situ Reaction Monitoring

A deeper understanding of the structure and reactivity of this compound requires the use of advanced analytical techniques. Future research should focus on employing in-situ spectroscopic methods, such as ReactIR (in-situ infrared spectroscopy) and process NMR (nuclear magnetic resonance), to monitor the formation and subsequent reactions of this compound in real-time.

These techniques can provide valuable kinetic and mechanistic data, shedding light on the role of solvent, temperature, and aggregation state on the reactivity of the lithium amide. Such studies are crucial for optimizing reaction conditions and for the rational design of new synthetic applications.

| Spectroscopic Technique | Potential Insights for this compound |

| In-situ Infrared (IR) Spectroscopy | Monitoring the formation of the N-Li bond and the consumption of the N-H bond of ethylenediamine. Tracking the progress of subsequent reactions. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Characterizing the structure of the compound in solution, including its aggregation state. Studying dynamic exchange processes. |

| X-ray Crystallography | Determining the solid-state structure, which can provide insights into its bonding and aggregation. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.